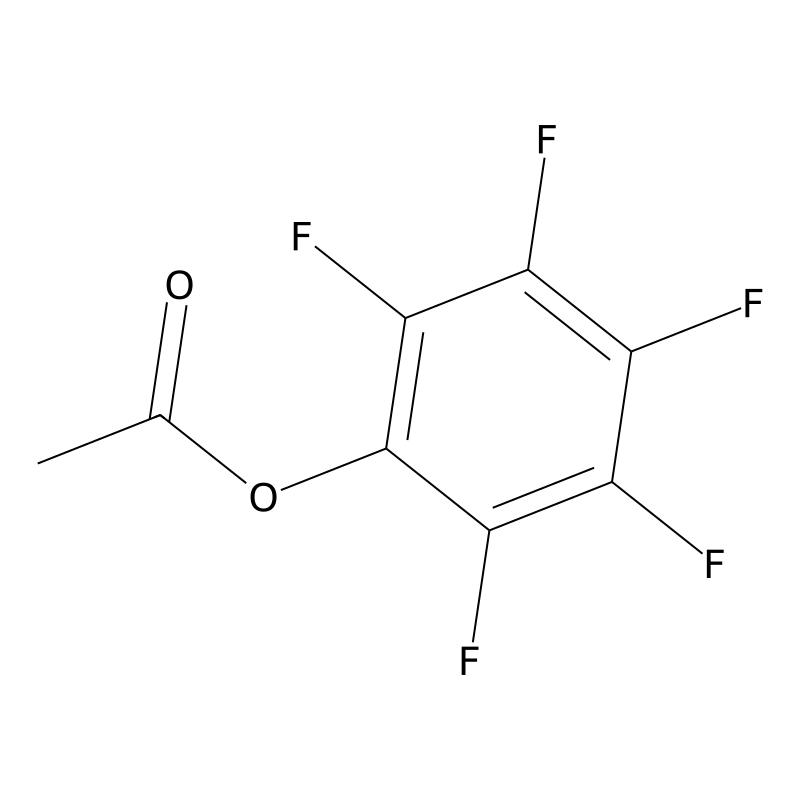

Perfluorophenyl acetate

Content Navigation

Standard acetylating agents like NHS esters degrade in aqueous buffers, compromising bioconjugation yields. Perfluorophenyl acetate (CAS 19220-93-0) provides superior hydrolytic stability, ensuring consistent protein and antibody labeling results. • High chemoselectivity for amines over hydroxyls, eliminating protection/deprotection steps. • Pre-activated, stable reagent reduces cycle times in automated solid-phase and flow peptide synthesis. • Rapid kinetics under mild conditions, lowering side reactions. Available in high purity, with global shipping and verified stock for immediate delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Perfluorophenyl acetate (CAS 19220-93-0) is a highly activated ester used for the efficient transfer of an acetyl group to nucleophiles, particularly amines. Its utility stems from the pentafluorophenoxy group, an excellent leaving group due to the strong electron-withdrawing nature of its five fluorine atoms. This structure enables rapid and clean nucleophilic acyl substitution reactions under mild conditions, positioning it as a key reagent in peptide synthesis, bioconjugation, and the selective modification of complex molecules.

Synthetic Workflow Fit

Chemoselective acetylation: Enables exclusive N-acetylation in presence of hydroxyls, reducing the need for protection-deprotection sequences.

Acyl electrophile for cross-coupling: Supports ketone synthesis via selective C-O bond activation, a pathway incompatible with standard phenyl acetates.

Bioconjugation handle: Bench-stable active ester supporting peptide coupling and site-selective protein labeling with higher aqueous stability than NHS esters.

References

- [1] Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 2025.

- [2] Pentafluorophenyl esters. Grokipedia. Accessed April 30, 2026.

- [3] Bracher, F. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Molecules. 2021, 26(23), 7338.

Substituting Perfluorophenyl acetate with more common reagents introduces significant process-related risks. Standard activated esters like N-hydroxysuccinimide (NHS) esters exhibit lower hydrolytic stability, leading to reagent degradation, reduced yields, and poor reproducibility, especially in aqueous bioconjugation buffers. Less reactive esters, such as p-nitrophenyl esters, result in substantially slower reaction kinetics, increasing overall process time and the potential for side reactions. Conversely, highly aggressive, non-isolable reagents formed in-situ (e.g., using carbodiimides) lack the stability required for modern automated and flow synthesis workflows, where pre-activated, stable monomers are critical for reliable, high-throughput production.

Substitution Risk

Standard aryl esters may not undergo selective C-O acyl cleavage in Pd-catalyzed cross-coupling, limiting their utility as acyl electrophiles compared to PFP esters.

NHS esters can exhibit rapid spontaneous hydrolysis in aqueous buffers, potentially causing conjugate aggregation and reduced labeling specificity in bioconjugation workflows.

Conventional acetylating agents often produce mixed N- and O-acetylation products, requiring additional purification steps that can be avoided with PFP acetate.

References

- [1] Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 2025.

- [4] Hattori, T., & Yamamoto, H. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 2026.

- [5] Kim, H., et al. Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 2005, 26(11), 1823-1825.

Hydrolytic Stability in Aqueous Media

Pentafluorophenyl (PFP) esters demonstrate significantly greater resistance to spontaneous hydrolysis in aqueous solutions compared to the commonly used N-hydroxysuccinimide (NHS) esters. This enhanced stability is critical in bioconjugation reactions performed in aqueous buffers, as it ensures a higher concentration of active reagent is available for the desired aminolysis reaction, rather than being consumed by premature degradation.

| Evidence Dimension | Hydrolytic Stability |

| Target Compound Data | Exhibits superior stability and increased resistance to hydrolysis in aqueous media. |

| Comparator Or Baseline | N-hydroxysuccinimide (NHS) esters, which are more susceptible to hydrolysis. |

| Quantified Difference | Qualitatively described as more stable and less susceptible to hydrolysis across multiple sources. |

| Conditions | Aqueous solutions and buffers, typical for bioconjugation (e.g., pH 7.2-8.5). |

This leads to more efficient and reproducible conjugations, reduced reagent excess requirements, and a wider, more forgiving process window for reactions in aqueous environments.

Accelerated Reaction Kinetics

Kinetic studies demonstrate that pentafluorophenyl (PFP) active esters are substantially more reactive than other common activated esters used in peptide synthesis. Compared to p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, PFP esters show a dramatically higher relative coupling rate.

| Evidence Dimension | Relative Coupling Rate |

| Target Compound Data | Relative rate of 111 |

| Comparator Or Baseline | Pentachlorophenyl ester (OPCP): 3.4; p-nitrophenyl ester (ONp): 1 |

| Quantified Difference | 32.6x faster than pentachlorophenyl esters and 111x faster than p-nitrophenyl esters. |

| Conditions | Peptide coupling reaction. |

Faster coupling significantly reduces reaction times, increasing process throughput and minimizing side reactions like racemization, which is critical for producing high-purity peptides.

Chemoselective N-Acetylation

Perfluorophenyl acetate is documented as a highly selective agent for the N-acetylation of amines, even in the presence of more sensitive functional groups like hydroxyls. This high degree of selectivity allows for direct acetylation of target amines on multifunctional molecules without the need for additional protection/deprotection steps for hydroxyl groups, which are often required when using less selective reagents like acetic anhydride.

| Evidence Dimension | Chemoselectivity (N- vs. O-acetylation) |

| Target Compound Data | Enables selective N-acetylation of amino alcohols. |

| Comparator Or Baseline | Implied comparison with less selective, more aggressive acylating agents (e.g., acetyl chloride, acetic anhydride) that would require hydroxyl group protection. |

| Quantified Difference | Not quantified, but demonstrated by its successful application as a 'highly selective acetylating agent'. |

| Conditions | Organic synthesis, acetylation of multifunctional compounds. |

This selectivity simplifies synthetic routes, reduces the number of process steps, improves overall yield, and lowers purification costs when working with complex starting materials.

Automated and Continuous Flow Compatibility

As a stable, crystalline solid, Perfluorophenyl acetate is well-suited for automated synthesis platforms where reagent stability is paramount. Unlike in-situ activation methods that involve storing potentially unstable mixtures of reagents, the use of pre-activated, stable PFP esters avoids undesired side reactions and ensures consistent reactivity. This stability and high reactivity have enabled the development of additive-free, continuous flow systems for oligopeptide synthesis, a significant process advantage over traditional batch methods.

| Evidence Dimension | Process Compatibility |

| Target Compound Data | Stable, isolable solid suitable for pre-loading into automated synthesizers and use in continuous flow reactors. |

| Comparator Or Baseline | In-situ coupling reagents (e.g., DCC, HBTU) which are mixed just before use and are less suitable for long-term storage in automated systems. |

| Quantified Difference | Enables additive-free flow synthesis and avoids side reactions common with storing mixtures of in-situ reagents. |

| Conditions | Automated Solid-Phase Peptide Synthesis (SPPS) and continuous flow manufacturing. |

This compound's stability and reliability are critical for scalable, reproducible, and automated manufacturing, leading to higher consistency and reduced manual oversight in production environments.

Bioconjugation in Aqueous Buffers

For labeling proteins, antibodies, or other biomolecules in aqueous media, the superior hydrolytic stability of Perfluorophenyl acetate compared to NHS esters ensures higher yields and more consistent results, justifying its selection where reproducibility and efficiency are critical.

Automated and Continuous Flow Peptide Synthesis

In automated solid-phase or continuous flow peptide manufacturing, the use of a stable, pre-activated acetylating agent like Perfluorophenyl acetate is essential. Its high reactivity reduces cycle times, while its stability prevents degradation and side reactions, leading to higher purity products compared to processes relying on less stable in-situ reagents.

Selective N-Acetylation of Intermediates

When acetylating complex molecules with multiple functional groups (e.g., amino alcohols, aminated sugars), this reagent's proven chemoselectivity for amines over hydroxyls allows for a cleaner, more direct synthesis, avoiding the costs and yield losses associated with additional protection and deprotection steps.

Application Selection Guide

References

- [3] Hattori, T., & Yamamoto, H. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 2026.

- [4] Kisfaludy, L., Mohacsi, T., Low, M., & Drexler, F. Pentafluorophenyl acetate: a new, highly selective acetylating agent. The Journal of Organic Chemistry, 1979, 44(4), 654–655.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types